molecular formula C10H17NO6S B12327245 2-Methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid;prop-2-enoic acid

2-Methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid;prop-2-enoic acid

Cat. No.: B12327245
M. Wt: 279.31 g/mol
InChI Key: XOHCVEDNEBOCBH-UHFFFAOYSA-N
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Description

2-Methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid;prop-2-enoic acid is a compound that belongs to the class of sulfonic acid acrylic monomers. It is known for its reactivity and hydrophilicity, making it valuable in various industrial and scientific applications. This compound is used in the synthesis of polymers and has applications in water treatment, oil fields, and medical hydrogels .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid;prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, phosphoric acid, and acrylonitrile . The reaction conditions typically involve maintaining specific temperatures and using catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include polymers such as poly(2-acrylamido-2-methylpropanesulfonic acid-co-acrylic acid) and poly(acrylic acid-co-2-acrylamido-2-methyl propane sulfonic acid) .

Scientific Research Applications

2-Methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid;prop-2-enoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid;prop-2-enoic acid involves its ability to alter the chemical properties of anionic polymers. The sulfonic acid group imparts anionic character and hydrophilicity, which enhances water absorption and transport characteristics. This compound also provides hydrolytic and thermal stability to the polymers it forms .

Comparison with Similar Compounds

Similar Compounds

  • 2-Acrylamido-2-methyl-1-propanesulfonic acid
  • 3-Sulfopropyl acrylate potassium salt
  • Sodium 4-vinylbenzenesulfonate
  • N,N-Dimethylacrylamide

Uniqueness

2-Methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid;prop-2-enoic acid is unique due to its high reactivity and hydrophilicity, which make it suitable for a wide range of applications. Its ability to form stable polymers with enhanced water absorption and transport characteristics sets it apart from similar compounds .

Properties

Molecular Formula

C10H17NO6S

Molecular Weight

279.31 g/mol

IUPAC Name

2-methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid;prop-2-enoic acid

InChI

InChI=1S/C7H13NO4S.C3H4O2/c1-4-6(9)8-7(2,3)5-13(10,11)12;1-2-3(4)5/h4H,1,5H2,2-3H3,(H,8,9)(H,10,11,12);2H,1H2,(H,4,5)

InChI Key

XOHCVEDNEBOCBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CS(=O)(=O)O)NC(=O)C=C.C=CC(=O)O

Related CAS

40623-75-4

Origin of Product

United States

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